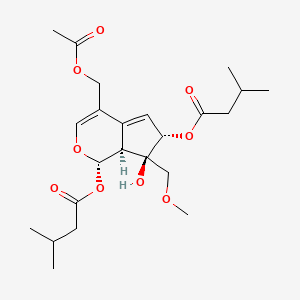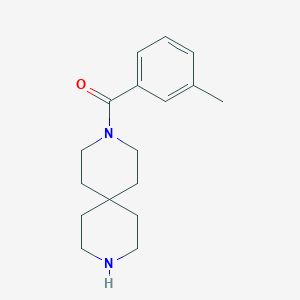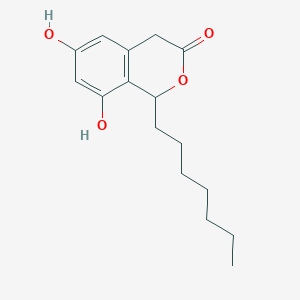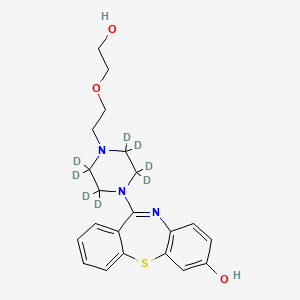
rac 7-Hydroxy Propranolol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(rac)-7-Hydroxy Propranolol-d5 is a deuterated form of 7-Hydroxy Propranolol, a metabolite of Propranolol. Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The deuterated form, (rac)-7-Hydroxy Propranolol-d5, is used in scientific research to study the pharmacokinetics and metabolism of Propranolol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-7-Hydroxy Propranolol-d5 involves the incorporation of deuterium atoms into the Propranolol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Propranolol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (rac)-7-Hydroxy Propranolol-d5 typically involves large-scale synthesis using deuterated reagents and solvents. The process includes:
Reaction Setup: The reaction is set up in a controlled environment to ensure the incorporation of deuterium atoms.
Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound.
Quality Control: The final product is subjected to rigorous quality control tests to ensure the desired level of deuteration and purity.
化学反应分析
Types of Reactions
(rac)-7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(rac)-7-Hydroxy Propranolol-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propranolol.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Propranolol.
Drug Development: Used in the development of new beta-adrenergic receptor blockers and other cardiovascular drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用机制
(rac)-7-Hydroxy Propranolol-d5 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other cardiovascular functions. The molecular targets include:
Beta-1 Adrenergic Receptors: Located primarily in the heart, these receptors mediate the effects of adrenaline and noradrenaline.
Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors also play a role in cardiovascular regulation.
The blocking of these receptors leads to a decrease in heart rate, reduction in blood pressure, and alleviation of symptoms associated with cardiovascular diseases.
相似化合物的比较
Similar Compounds
5-Hydroxy Propranolol-d5: Another deuterated metabolite of Propranolol with similar pharmacokinetic properties.
Propranolol-d5 Glucuronide: A glucuronide conjugate of Propranolol-d5 used in metabolism studies.
rac-Propranolol-d7: A deuterated form of Propranolol used in similar research applications.
Uniqueness
(rac)-7-Hydroxy Propranolol-d5 is unique due to its specific deuteration pattern, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Propranolol. Its use in scientific research provides valuable insights into the behavior of Propranolol in the body and aids in the development of new therapeutic agents.
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC 名称 |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI 键 |
ZAVISZICVBECEV-BEHIUOGBSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=C(C=C2)O)O)NC(C)C |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)



![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)

